molecular formula C10H10ClF3O B14046613 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene

Cat. No.: B14046613
M. Wt: 238.63 g/mol
InChI Key: ACGXZAVIVHBFCA-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a difluoromethoxy group, and a fluorine atom

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of the fluorine atom onto the benzene ring through electrophilic aromatic substitution.

    Etherification: Formation of the difluoromethoxy group via nucleophilic substitution.

    Alkylation: Attachment of the 3-chloropropyl group through a Friedel-Crafts alkylation reaction.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons.

    Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene can be compared with other similar compounds such as:

    1-(3-Chloropropyl)-3-methoxy-5-fluorobenzene: Lacks the difluoromethoxy group, which may affect its chemical reactivity and biological activity.

    1-(3-Chloropropyl)-3-(trifluoromethoxy)-5-fluorobenzene: Contains a trifluoromethoxy group, which can significantly alter its physicochemical properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClF3O

Molecular Weight

238.63 g/mol

IUPAC Name

1-(3-chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene

InChI

InChI=1S/C10H10ClF3O/c11-3-1-2-7-4-8(12)6-9(5-7)15-10(13)14/h4-6,10H,1-3H2

InChI Key

ACGXZAVIVHBFCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)F)CCCCl

Origin of Product

United States

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